molecular formula C17H25NO5 B2838323 (S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid CAS No. 148529-07-1

(S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid

Cat. No. B2838323
CAS RN: 148529-07-1
M. Wt: 323.389
InChI Key: SLSGDJMDQHCUBN-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid, also known as Boc-Lys(Boc)-OBzl, is an important chemical compound in the field of biochemistry and molecular biology. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and other metabolic processes in the human body. Boc-Lys(Boc)-OBzl is widely used in scientific research as a building block for the synthesis of peptides and proteins.

Mechanism of Action

(S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OBzl acts as a protecting group for the lysine residue in peptide synthesis. It prevents unwanted reactions with other functional groups during peptide synthesis. (S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OBzl is cleaved by acid or base treatment to release the lysine residue.
Biochemical and Physiological Effects:
(S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OBzl has no direct biochemical or physiological effects. It is used as a building block for the synthesis of peptides and proteins.

Advantages and Limitations for Lab Experiments

The advantages of using (S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OBzl in lab experiments are that it is a stable and easy-to-handle compound. It is also a common building block for the synthesis of peptides and proteins. The limitations of using (S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OBzl are that it is expensive and time-consuming to synthesize. It also requires careful handling and storage.

Future Directions

There are several future directions for the use of (S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OBzl in scientific research. One direction is the development of new protecting groups for the lysine residue in peptide synthesis. Another direction is the synthesis of bioactive peptides using (S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OBzl as a building block. A third direction is the study of the structure and function of proteins and peptides using (S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OBzl as a tool.

Synthesis Methods

The synthesis of (S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OBzl involves several steps. The first step is the protection of the amino group of lysine with tert-butoxycarbonyl (Boc) to form (S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OH. The second step is the protection of the carboxylic acid group of (S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OH with benzyl chloride to form (S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OBzl. The final step is the deprotection of the Boc and benzyl groups to obtain the final product, (S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid-OH.

Scientific Research Applications

(S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OBzl is widely used in scientific research as a building block for the synthesis of peptides and proteins. It is used as a protecting group for the lysine residue in peptide synthesis. (S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OBzl is also used in the synthesis of bioactive peptides, such as antimicrobial peptides, neuropeptides, and enzyme inhibitors. (S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OBzl is an important tool for studying the structure and function of proteins and peptides.

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxypentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-17(2,3)23-16(21)18-14(15(19)20)10-7-11-22-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,18,21)(H,19,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSGDJMDQHCUBN-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCOCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCOCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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